2-chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a pyrimidinylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often involve a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzamide core.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
2-chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in cancer treatment.
Benzamide Derivatives: Other benzamide compounds with different substituents that exhibit various biological activities.
Uniqueness
What sets 2-chloro-4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide apart is its specific combination of substituents, which can confer unique properties and activities not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c1-11-22-17(10-18(23-11)27-2)24-13-4-6-14(7-5-13)25-19(26)15-8-3-12(21)9-16(15)20/h3-10H,1-2H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXONNENDZGVOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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